4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-5-3-4-6-8(7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICTMRRDFLWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429406 | |
| Record name | F3143-0135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-30-6 | |
| Record name | F3143-0135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazine family, known for their applications in pharmaceuticals and agrochemicals. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₁H₁₁N₅O₄
- Molecular Weight : 277.24 g/mol
- IUPAC Name : 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
The biological activity of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can be attributed to its ability to interact with various biological targets:
- Antiviral Activity : Recent studies indicate that compounds with similar triazine structures exhibit antiviral properties by inhibiting viral enzymes such as reverse transcriptase. For instance, derivatives with modifications at the 1,3,5-triazine core have shown enhanced activity against HIV and other viruses .
- Antibacterial and Antifungal Properties : The nitrophenyl group in the structure enhances the antibacterial activity by disrupting bacterial cell wall synthesis. Research has demonstrated that triazine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Triazine compounds have been investigated for their potential anticancer effects. The presence of electron-withdrawing groups like nitro enhances cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.20 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 12 | |
| Cytotoxic | MDA-MB-231 (Breast Cancer) | 7.2 |
Case Study: Antiviral Activity
A recent study highlighted the efficacy of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine against HIV. The compound exhibited an EC₅₀ value of approximately 0.20 µM in MT-4 cells, indicating its potential as a lead compound for further antiviral drug development .
Case Study: Anticancer Properties
In another investigation focusing on breast cancer cell lines (MDA-MB-231), the compound displayed notable cytotoxic effects with an IC₅₀ value of 7.2 µM. This suggests that modifications to the triazine structure can significantly enhance anticancer properties through apoptosis induction mechanisms .
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been investigated for its potential as a coupling reagent in peptide synthesis. Research indicates that derivatives of this compound can enhance the efficiency of amide bond formation in solution-phase peptide synthesis.
Case Study: Peptide Synthesis
A study published in Molecules demonstrated the utility of triazine derivatives as coupling agents in peptide synthesis. The research compared the yields of various coupling reagents and highlighted that triazine-based reagents provided superior results in terms of yield and purity compared to traditional methods like CDMT (1-cyano-1-(dimethylamino)ethyl) .
| Coupling Reagent | Yield (%) | Racemization (%) |
|---|---|---|
| HOTU | 100 | <1 |
| HTOPC | 54 | <1 |
| CDMT | 55 | 15 |
This table summarizes the effectiveness of different coupling reagents, indicating that 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine derivatives can significantly improve reaction outcomes.
Agricultural Chemistry
The compound's triazine structure is also relevant in agricultural chemistry, particularly as an herbicide or herbicide additive. Triazines are known for their effectiveness in inhibiting photosynthesis in certain plants.
Research Insights
Investigations into the herbicidal properties of triazine derivatives indicate that modifications to the triazine core can enhance selectivity and efficacy against specific weed species while minimizing damage to crops. This application is particularly relevant for developing environmentally friendly herbicides with reduced toxicity profiles .
Polymer Science
In polymer chemistry, compounds like 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can be used as crosslinking agents or stabilizers in polymer formulations. Their ability to form stable bonds enhances the mechanical properties and thermal stability of polymers.
Application Example
Research has shown that incorporating triazine derivatives into polymer matrices can improve resistance to thermal degradation and oxidative stress. This application is crucial for developing durable materials for various industrial uses .
Comparison with Similar Compounds
Chlorinated Analogues
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine ():
- Substituents: Chlorine at positions 4 and 6; nitro group at the para position of the phenyl ring.
- Reactivity: Chlorine atoms are highly reactive toward nucleophilic substitution, enabling further functionalization.
- Stability: Less stable than methoxy derivatives due to hydrolytic susceptibility of C–Cl bonds .
Comparison : The target compound’s methoxy groups enhance hydrolytic stability compared to chlorine, reducing reactivity but improving shelf life. The 2-nitrophenyl group introduces stronger electron-withdrawing effects than alkyl or para-nitrophenyl substituents .
Azido Derivatives
- 4,6-Diazido-N-(2-nitrophenyl)-1,3,5-triazin-2-amine ():
- Substituents: Azido groups at positions 4 and 6; 2-nitrophenyl at position 2.
- Applications: Energetic material with high enthalpy of formation (ΔfH° = 1,240 kJ/mol) and detonation velocity (~8,500 m/s).
- Stability: Thermally stable up to 200°C; azide groups enhance energy density but pose synthesis challenges .
Comparison : Replacing methoxy with azido groups transforms the compound into a high-energy material. However, azides increase sensitivity and synthetic complexity compared to the methoxy-nitro combination .
Anticancer Triazines
Comparison : The target compound’s nitro group may confer different pharmacokinetic properties, such as altered membrane permeability or metabolic stability, compared to halogenated aryl groups .
Alzheimer’s Disease Targets
Comparison : The 2-nitrophenyl group in the target compound provides comparable steric bulk but with electron-withdrawing effects that could modulate enzyme interaction .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Key Spectral Data (IR, NMR) | Applications | Evidence ID |
|---|---|---|---|---|---|
| 4,6-Dimethoxy-N-(2-nitrophenyl)-triazin-2-amine | 4,6-OCH₃; 2-NO₂C₆H₄ | – | – | Pharmaceuticals, materials | [10] |
| 4,6-Dichloro-N-(4-nitrophenyl)-triazin-2-amine | 4,6-Cl; 4-NO₂C₆H₄ | – | ν(C=N) 1626 cm⁻¹; δ(Ar-H) 7.5–8.1 ppm | Intermediate | [2] |
| 4,6-Diazido-N-(2-nitrophenyl)-triazin-2-amine | 4,6-N₃; 2-NO₂C₆H₄ | 200 (decomp.) | ν(N₃) 2100 cm⁻¹; δ(NO₂) 8.3 ppm | Energetic materials | [16] |
| 6-(4-Fluorophenyl)-4-indolinyl-triazin-2-amine | 4-indolinyl; 4-FC₆H₄ | 195–196 | ν(NH) 3276 cm⁻¹; δ(F) -115 ppm | Antileukemic agents | [5] |
Q & A
Q. What are the recommended synthetic pathways for 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nucleophilic substitution of cyanuric chloride derivatives. A stepwise approach involves:
Chlorination and functionalization : Cyanuric chloride reacts with methoxy groups under controlled temperatures (0–25°C) in dichloromethane, using Hünig’s base to neutralize HCl .
Amination : Substitution with 2-nitroaniline requires stoichiometric base (e.g., triethylamine) and inert solvents (THF or ethanol) to prevent side reactions .
Purification : Silica column chromatography with gradient elution (2–40% ethyl acetate in hexanes) achieves >85% purity. Yield optimization relies on maintaining low temperatures during substitutions and using excess nucleophiles (1.2–1.5 equiv) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key characterization methods include:
- NMR spectroscopy :
- HRMS : Exact mass analysis (e.g., m/z 317.1319 [M+H]⁺) ensures molecular formula accuracy .
- X-ray crystallography : Resolves dihedral angles between triazine and aryl rings (e.g., ~4.04°) to confirm steric effects .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in biological activity across experimental models (e.g., mTOR activation vs. autophagy inhibition)?
Contradictions arise from context-dependent interactions:
- Dose-dependent effects : Low concentrations (≤10 µM) may activate mTOR via PI3K/AKT signaling, while higher doses (>20 µM) disrupt autophagosome-lysosome fusion, independent of mTOR .
- Cell-type specificity : Variability in lysosomal pH or protease activity alters compound stability and target engagement .
- Validation : Use dual-reporter assays (e.g., LC3-II/p62 turnover for autophagy, phospho-S6K for mTOR) in parallel to decouple mechanisms .
Q. How can computational models predict the compound’s reactivity or stability under physiological conditions?
- Molecular dynamics (MD) simulations : Analyze solvation effects and binding affinities to targets like MMP-10 or cysteine proteases .
- DFT calculations : Predict tautomerization equilibria (e.g., azide-tetrazole transformations in DMSO) and pKa values to assess protonation states .
- Docking studies : Map interactions with triazine-binding pockets (e.g., cruzain’s catalytic cysteine) to guide analog design .
Q. What strategies resolve conflicting data in crystallographic vs. solution-phase structural analyses?
- Crystallographic limitations : Crystal packing forces (e.g., Cl–Cl contacts at 3.42 Å) may distort conformations vs. solution-state structures .
- Complementary techniques : Pair X-ray data with solution NMR (e.g., NOESY for proximity) and IR spectroscopy (H-bonding patterns) .
- Temperature-dependent NMR : Monitor dynamic processes (e.g., ring flipping) to reconcile rigid vs. flexible structural models .
Methodological Challenges and Solutions
Q. How should researchers troubleshoot low yields in triazine ring functionalization?
| Issue | Root Cause | Solution | Reference |
|---|---|---|---|
| Incomplete substitution | Poor nucleophilicity of amine | Use activating agents (e.g., KCN in DMSO) | |
| Side reactions | Competing hydrolysis | Strict anhydrous conditions (e.g., molecular sieves) | |
| Purification loss | High polarity of intermediates | Optimize gradient elution (silica columns) |
Q. What experimental controls are critical for pharmacological studies involving this compound?
- Negative controls : Use inactive analogs (e.g., 4,6-dimethoxy-N-phenyl derivatives) to confirm target specificity .
- Solvent controls : DMSO concentrations >0.1% may artifactually induce autophagy; limit to ≤0.05% .
- Kinetic assays : Monitor time-resolved effects (e.g., LC3-II accumulation at 6, 12, 24 hr) to distinguish acute vs. chronic responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
